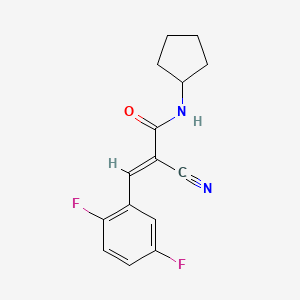
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H14F2N2O and its molecular weight is 276.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyano group, a cyclopentyl moiety, and a difluorophenyl group, which contribute to its unique properties. The synthesis typically involves reactions that can include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.
Synthetic Route
| Step | Description |
|---|---|
| 1 | Reaction of 2,5-difluorobenzaldehyde with malononitrile. |
| 2 | Addition of an amide source in the presence of a base. |
| 3 | Purification through recrystallization or chromatography. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The cyano group enhances its reactivity and binding affinity to proteins or enzymes, potentially modulating various biological processes .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Research has shown that certain analogs can inhibit the growth of pathogenic bacteria by disrupting their cellular processes .
Case Studies
- In Vitro Studies : In one study, this compound was tested against several cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability at concentrations ranging from 10 µM to 100 µM .
- In Vivo Models : Another study explored the compound's effects in animal models with induced tumors. Administration resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .
Pharmacological Profile
The pharmacological profile indicates that this compound may act on multiple targets:
| Target | Effect |
|---|---|
| COX-2 | Inhibition of inflammatory pathways |
| iNOS | Reduction in nitric oxide production |
| PDE4B | Modulation of cAMP levels |
Toxicity and Safety
Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity at therapeutic concentrations. Further investigations are needed to fully understand its safety profile and potential side effects .
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRVNGDQKXXDY-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













